8-Bromo-4-chloro-5-(trifluoromethyl)quinoline
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Overview
Description
8-Bromo-4-chloro-5-(trifluoromethyl)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the quinoline ring. The molecular formula of this compound is C10H4BrClF3N, and it has a molecular weight of 310.5 g/mol . The incorporation of halogen and trifluoromethyl groups into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 5-(trifluoromethyl)quinoline. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine gas (Cl2), in the presence of a catalyst or under UV light to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The trifluoromethyl group allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd) and boronic acids or esters.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinolines
- Functionalized quinolines through cross-coupling .
Scientific Research Applications
Chemistry: 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline is used as a building block in organic synthesis to create complex molecules with potential biological activity .
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules .
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure and reactivity .
Industry: The compound is used in the development of agrochemicals and materials science, particularly in the synthesis of fluorinated compounds with enhanced properties .
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways .
Comparison with Similar Compounds
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
- 8-Bromo-5-(trifluoromethyl)quinoline
- 2,8-bis(trifluoromethyl)-4-bromoquinoline
Comparison: 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination of substituents enhances its chemical reactivity and biological activity compared to similar compounds that may lack one or more of these functional groups .
Properties
IUPAC Name |
8-bromo-4-chloro-5-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)8-7(12)3-4-16-9(6)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNVTOQZODHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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